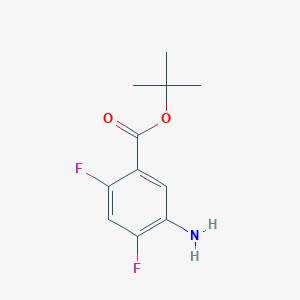

Tert-butyl 5-amino-2,4-difluorobenzoate

Description

Properties

Molecular Formula |

C11H13F2NO2 |

|---|---|

Molecular Weight |

229.22 g/mol |

IUPAC Name |

tert-butyl 5-amino-2,4-difluorobenzoate |

InChI |

InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)6-4-9(14)8(13)5-7(6)12/h4-5H,14H2,1-3H3 |

InChI Key |

TYHMXFWTPQSVDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-2,4-difluorobenzoate typically involves the esterification of 5-amino-2,4-difluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then isolated and purified using industrial-scale purification techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-amino-2,4-difluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino and difluoro groups on the benzene ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products:

Substitution Reactions: Formation of substituted derivatives with different functional groups.

Oxidation Products: Nitro or nitroso derivatives.

Reduction Products: Amines.

Hydrolysis Products: 5-amino-2,4-difluorobenzoic acid.

Scientific Research Applications

Chemistry: Tert-butyl 5-amino-2,4-difluorobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also used in the development of fluorescent probes and imaging agents .

Medicine: It is investigated for its pharmacological properties and its ability to interact with biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the formulation of coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2,4-difluorobenzoate involves its interaction with specific molecular targets and pathways. The amino and difluoro groups on the benzene ring can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular targets .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight | Similarity Score | Key Functional Group Differences |

|---|---|---|---|---|---|

| Methyl 5-amino-2,4-difluorobenzoate | -OCH₃ (ester), -NH₂ (C5) | C₈H₇F₂NO₂ | 187.15 g/mol | 0.90 | Methyl ester vs. tert-butyl |

| tert-Butyl 5-chloro-2,4-difluorobenzoate | -Cl (C5) | C₁₁H₁₁ClF₂O₂ | 248.65 g/mol | N/A | Chloro vs. amino substituent |

| tert-Butyl 4-bromo-2-fluorobenzoate | -Br (C4) | C₁₁H₁₂BrFO₂ | 275.12 g/mol | 0.94 | Bromo vs. amino, fluorine count |

| Methyl 4-amino-2,5-difluorobenzoate | -NH₂ (C4), -F (C2, C5) | C₈H₇F₂NO₂ | 187.15 g/mol | 0.90 | Amino position shift (C4 vs. C5) |

Key Observations:

Ester Group Impact: The tert-butyl group in the target compound increases steric hindrance and lipophilicity compared to methyl esters (e.g., Methyl 5-amino-2,4-difluorobenzoate), reducing water solubility but enhancing membrane permeability and metabolic stability .

Substituent Reactivity: The amino group (-NH₂) at C5 in the target compound enables nucleophilic reactions (e.g., acylation, sulfonation), whereas chloro or bromo substituents (as in tert-butyl 5-chloro-2,4-difluorobenzoate or tert-butyl 4-bromo-2-fluorobenzoate) favor electrophilic aromatic substitution or cross-coupling reactions . Fluorine atoms at C2 and C4 withdraw electron density, stabilizing the aromatic ring and increasing acidity of adjacent protons, which can influence crystallization and salt formation .

Table 2: Property Comparison

| Compound Name | Solubility (Water) | LogP | Melting Point (°C) | Reported Biological Activity |

|---|---|---|---|---|

| This compound | Low | ~2.8 | Not reported | Intermediate in kinase inhibitors |

| Methyl 5-amino-2,4-difluorobenzoate | Moderate | ~1.5 | 163–166 | Antioxidant precursor |

| tert-Butyl 4-bromo-2-fluorobenzoate | Very low | ~3.2 | Not reported | Suzuki coupling substrate |

| 5-Amino-2,3-difluorobenzoic acid | High | ~1.0 | 180–182 | Immunomodulatory applications |

Key Observations:

Solubility Trends: The tert-butyl group reduces aqueous solubility compared to carboxylic acid derivatives (e.g., 5-amino-2,3-difluorobenzoic acid) or methyl esters. This impacts formulation strategies for in vivo studies .

The tert-butyl derivative’s steric bulk may enhance binding specificity in kinase inhibitors, as seen in structurally related triazolopyridine-containing compounds .

Biological Activity

Tert-butyl 5-amino-2,4-difluorobenzoate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group, an amino group, and two fluorine atoms attached to a benzoate moiety. Its molecular formula is C12H14F2N O2, with a molecular weight of approximately 245.24 g/mol. The presence of fluorine enhances its lipophilicity and stability, making it a valuable candidate for various biological applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target enzymes or receptors, leading to various biological effects such as enzyme inhibition and altered protein-ligand interactions.

Enzyme Inhibition

This compound has been utilized in studies focusing on enzyme inhibition. Research indicates that it can inhibit specific pathways critical for cell growth and proliferation, particularly in cancer therapy contexts. For example, compounds targeting the Raf kinase pathway have shown promise in modulating tumorigenesis processes.

Pharmacological Potential

The compound is being investigated for its pharmacological properties, including:

- Antitumor Activity : It has been studied for its ability to inhibit tumor cell proliferation.

- Protein-Ligand Interactions : Its structure allows it to interact with various proteins, influencing their activity and stability.

Case Studies and Research Findings

-

Inhibition of Raf Kinase :

- A study demonstrated that this compound effectively inhibits the Raf kinase pathway in vitro. This inhibition led to decreased proliferation of cancer cell lines, suggesting its potential as an anticancer agent.

- Protein Interaction Studies :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-amino-2,6-difluorobenzoate | Similar amino and difluoro groups | Methyl group instead of tert-butyl |

| Ethyl 4-amino-3,5-difluorobenzoate | Difluoro substitution at different positions | Different positioning of functional groups |

| Diethyl 4,4′-(tetrafluoro)azobenzene dicarboxylate | Multiple fluorine substitutions | Used in photopharmacological applications |

This table illustrates how this compound stands out due to its specific combination of functional groups and its targeted biological activity related to enzyme inhibition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 5-amino-2,4-difluorobenzoate, and how can purity (>95%) be ensured during scale-up?

- Methodology : A multi-step synthesis approach is recommended. Begin with fluorination of the benzoate precursor using trifluoromethylation agents (e.g., CF3X reagents), followed by tert-butyl protection of the amino group. Monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation . For purity control, employ column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm purity using HPLC with UV detection (λ = 254 nm). Scale-up requires strict temperature control (0–5°C during fluorination) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing This compound?

- Methodology :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals for the tert-butyl group (δ ~1.3 ppm in <sup>1</sup>H; δ ~28 ppm in <sup>13</sup>C) and aromatic protons (split patterns due to fluorine coupling).

- <sup>19</sup>F NMR : Identify fluorine environments (δ -110 to -120 ppm for aromatic F; δ -60 to -80 ppm for CF3 groups if present).

- IR Spectroscopy : Confirm tert-butyl C-O stretch (~1250 cm<sup>-1</sup>) and NH2 bending (~1600 cm<sup>-1</sup>) .

Q. How does the stability of This compound vary under different storage conditions?

- Methodology : Conduct accelerated stability studies:

- Store samples at 4°C (short-term), -20°C (long-term), and room temperature (RT) with desiccants.

- Analyze degradation via LC-MS every 30 days. Key degradation pathways include hydrolysis of the tert-butyl group (monitor m/z shifts) and defluorination. Stability is optimal at -20°C in inert atmospheres (argon) .

Advanced Research Questions

Q. What computational methods can predict the reactivity of This compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to model transition states and charge distribution. Compare fluorine substituents’ electronic effects (σpara values) on the aromatic ring. Validate predictions experimentally by reacting with amines (e.g., morpholine) under varying pH (4–9) and temperatures (25–80°C) .

Q. How can contradictory data on the compound’s solubility in polar aprotic solvents (e.g., DMF vs. DMSO) be resolved?

- Methodology : Perform systematic solubility screenings using UV-Vis spectroscopy. Prepare saturated solutions in DMF, DMSO, THF, and acetonitrile at 25°C. Centrifuge to remove undissolved particles, and quantify solubility via calibration curves. Cross-validate with <sup>1</sup>H NMR (integration of solvent vs. solute peaks). Discrepancies often arise from trace water content; use molecular sieves for solvent drying .

Q. What strategies enable selective functionalization of the amino group in This compound without affecting fluorine substituents?

- Methodology : Employ protecting group chemistry. Temporarily block the amino group with Boc (di-tert-butyl dicarbonate) or Fmoc (fluorenylmethyloxycarbonyl) under mild conditions (pH 8.5, 0°C). Post-functionalization, deprotect using TFA (for Boc) or piperidine (for Fmoc). Monitor selectivity via <sup>19</sup>F NMR to confirm fluorine retention .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for metabolic studies?

- Methodology : Use in vitro assays with human liver microsomes (HLMs). Incubate the compound with NADPH-regenerating systems at 37°C. Analyze metabolites via LC-MS/MS. Key interactions include hydroxylation at the tert-butyl group (m/z +16) and defluorination (m/z -18). Compare with structural analogs (e.g., tert-butyl carbamates with varying fluorination patterns) to assess SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.